molecular formula C10H11NO3 B8742466 3-Methoxy-4-(methoxymethoxy)benzonitrile

3-Methoxy-4-(methoxymethoxy)benzonitrile

Cat. No.: B8742466
M. Wt: 193.20 g/mol
InChI Key: NMRHHQDLKUFBIK-UHFFFAOYSA-N
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Description

3-Methoxy-4-(methoxymethoxy)benzonitrile is a substituted benzonitrile derivative characterized by a methoxy group at position 3 and a methoxymethoxy (-OCH2OCH3) group at position 4 of the benzene ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of nucleoside analogs and flavonoids. The methoxymethoxy group serves as a protective moiety for hydroxyl groups during multi-step synthetic processes, enhancing stability and reactivity in cross-coupling reactions .

The group’s bulkiness influences molecular conformation and intermolecular interactions, such as hydrogen bonding, which stabilizes crystal structures .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-methoxy-4-(methoxymethoxy)benzonitrile

InChI

InChI=1S/C10H11NO3/c1-12-7-14-9-4-3-8(6-11)5-10(9)13-2/h3-5H,7H2,1-2H3

InChI Key

NMRHHQDLKUFBIK-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1)C#N)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 3-Methoxy-4-(methoxymethoxy)benzonitrile with analogous compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound -OCH3 (3), -OCH2OCH3 (4) C10H11NO4 209.20 (calculated) Nitrile, Methoxy, Methoxymethoxy
3-Hydroxy-4-methoxybenzonitrile () -OH (3), -OCH3 (4) C8H7NO2 149.15 Nitrile, Hydroxyl, Methoxy
4-Benzyloxy-3-methoxybenzonitrile () -OCH3 (3), -OCH2C6H5 (4) C15H13NO2 239.27 Nitrile, Methoxy, Benzyloxy
3-Methoxy-4-(trifluoromethyl)benzonitrile () -OCH3 (3), -CF3 (4) C9H6F3NO 201.15 Nitrile, Methoxy, Trifluoromethyl
3-Methoxy-4-nitrobenzonitrile () -OCH3 (3), -NO2 (4) C8H6N2O3 178.15 Nitrile, Methoxy, Nitro
4-Methoxy-3-nitrobenzonitrile () -OCH3 (4), -NO2 (3) C8H6N2O3 178.15 Nitrile, Methoxy, Nitro
3-Methoxy-4-(2-methoxyethoxy)benzonitrile () -OCH3 (3), -OCH2CH2OCH3 (4) C11H13NO3 207.23 Nitrile, Methoxy, Methoxyethoxy

Key Observations:

  • Electronic Effects: Nitro (-NO2) and trifluoromethyl (-CF3) groups are electron-withdrawing, reducing electron density on the aromatic ring, whereas methoxy (-OCH3) and methoxymethoxy (-OCH2OCH3) are electron-donating. This influences reactivity in electrophilic substitution and cross-coupling reactions .
  • Steric Effects: Bulky substituents like benzyloxy (-OCH2C6H5) and methoxymethoxy increase steric hindrance, affecting molecular packing in crystals and reaction kinetics .

Physicochemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Density (g/cm³) Solubility (Predicted)
This compound N/A N/A N/A Moderate in polar solvents
3-Hydroxy-4-methoxybenzonitrile N/A N/A N/A High in polar solvents (due to -OH)
4-Formyl-3-methoxybenzonitrile () N/A 318.2 1.18 Soluble in DMSO, acetone
3-Methoxy-4-(trifluoromethyl)benzonitrile N/A N/A N/A Low in water (lipophilic)

Notes:

  • The methoxymethoxy group enhances solubility in organic solvents compared to hydroxyl analogs (e.g., 3-Hydroxy-4-methoxybenzonitrile) due to reduced hydrogen bonding .
  • Nitro-substituted derivatives (e.g., 3-Methoxy-4-nitrobenzonitrile) exhibit higher melting points (125–126°C, ) due to stronger intermolecular dipole interactions .

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